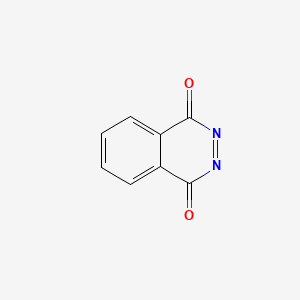

1,4-Phthalazinedione

Description

Structure

3D Structure

Properties

CAS No. |

20116-64-7 |

|---|---|

Molecular Formula |

C8H4N2O2 |

Molecular Weight |

160.13 g/mol |

IUPAC Name |

phthalazine-1,4-dione |

InChI |

InChI=1S/C8H4N2O2/c11-7-5-3-1-2-4-6(5)8(12)10-9-7/h1-4H |

InChI Key |

YSZIOXAEADAJLX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N=NC2=O |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Phthalazinedione and Its Precursors

Classical Approaches to Phthalazinedione Nucleus Formation

Traditional methods for constructing the phthalazinedione ring system have long relied on condensation reactions between readily available aromatic precursors and hydrazine-based reagents.

The most direct and widely utilized classical synthesis involves the condensation of phthalic anhydride (B1165640) with hydrazine (B178648) derivatives. This reaction provides a straightforward route to 2,3-dihydro-1,4-phthalazinedione, commonly known as phthalhydrazide (B32825), which is a stable tautomer of 1,4-phthalazinedione. heteroletters.orgsid.ir The general procedure involves heating a mixture of phthalic anhydride and hydrazine hydrate (B1144303). heteroletters.org Variations in solvents and reaction conditions have been explored to optimize the synthesis. For instance, refluxing the reactants in ethanol (B145695) is a common approach. heteroletters.orgajgreenchem.com One method specifies refluxing a mixture of phthalic anhydride and hydrazine hydrate in ethanol at 80°C for 90 minutes, followed by the addition of hydrochloric acid for another 90-minute reflux period to yield a white precipitate. ajgreenchem.com Another documented procedure involves stirring and heating phthalic anhydride with a two-fold equimolecular amount of hydrazine hydrate at reflux in ethanol for two hours. heteroletters.org Alternatively, acetic acid can be employed as the solvent for the reaction between phthalic anhydride and hydrazine hydrate. ajchem-a.comajchem-a.com

Table 1: Classical Synthesis via Phthalic Anhydride and Hydrazine

| Reactant 1 | Reactant 2 | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Phthalic anhydride | Hydrazine hydrate | Ethanol | Reflux at 80°C for 90 min, then add HCl and reflux for 90 min | ajgreenchem.com |

| Phthalic anhydride | Hydrazine hydrate (2 equiv.) | Ethanol | Stir and reflux for 2 hours | heteroletters.org |

| Phthalic anhydride | Hydrazine hydrate | Acetic Acid | Not specified | ajchem-a.comajchem-a.com |

| Phthalic anhydride | Substituted aromatic acid hydrazides | DMF (catalytic) | Microwave irradiation | ajrconline.org |

The versatility of the condensation reaction allows for the use of substituted phthalic acids or their anhydrides to generate functionalized this compound derivatives. This approach is crucial for creating analogues with tailored chemical properties. A notable example is the preparation of 5-nitro-2,3-dihydro-1,4-phthalazinedione from 3-nitrophthalic acid. orgsyn.org In this procedure, 3-nitrophthalic acid is first neutralized with sodium hydroxide (B78521), followed by the addition of hydrazine sulfate. orgsyn.org The resulting solution is evaporated to dryness, and the solid residue is heated in tetralin at 160–170°C for three hours to yield an equimolar mixture of the desired product and sodium sulfate. orgsyn.org Similarly, substituted phthalic anhydrides, such as 4-chlorophthalic anhydride, can be reacted with hydrazine derivatives like methylhydrazine to produce the corresponding substituted phthalazinediones. sciforum.net

Table 2: Synthesis from Substituted Phthalic Acid Derivatives

| Substituted Precursor | Hydrazine Source | Solvent/Conditions | Product | Reference |

|---|---|---|---|---|

| 3-Nitrophthalic acid | Hydrazine sulfate | 1. Neutralization (NaOH in H₂O) 2. Evaporation 3. Heat in tetralin at 160–170°C for 3h | 5-Nitro-2,3-dihydro-1,4-phthalazinedione | orgsyn.org |

| 4-Chlorophthalic anhydride | Methylhydrazine | Microwave-assisted Gabriel synthesis | 8-Chloro-2-methyl- and 5-chloro-2-methyl-2,3-dihydrophthalazine-1,4-dione | sciforum.net |

Modern Synthetic Strategies for this compound

Contemporary synthetic chemistry offers more sophisticated methods for generating this compound, often focusing on in situ generation for subsequent reactions or employing advanced technologies to improve reaction efficiency.

This compound is a highly reactive species that is often generated in situ from its stable precursor, phthalhydrazide (2,3-dihydro-1,4-phthalazinedione), through oxidation. lew.ro This transient dienophile is then immediately trapped in cycloaddition reactions. rsc.org A common oxidizing agent for this transformation is lead tetraacetate. rsc.orgacs.org For example, the oxidation of phthalhydrazide with lead tetraacetate in the presence of furan (B31954) derivatives leads to the formation of complex cycloadducts. rsc.orgacs.org Another method involves the oxidation of the sodium salt of phthalhydrazide with t-butyl hypochlorite (B82951) in acetone (B3395972) at low temperatures (-50°C) to generate a solution of this compound, which can then be reacted with a suitable diene. prepchem.com

Table 3: In Situ Generation of this compound via Oxidation

| Precursor | Oxidizing Agent | Solvent | Conditions | Subsequent Reaction | Reference |

|---|---|---|---|---|---|

| Phthalhydrazide | Lead tetraacetate (2 equiv.) | Methylene (B1212753) chloride | Mixing with furan derivatives | Azo-Diels–Alder reaction | rsc.orgacs.org |

| Sodium salt of phthalhydrazide | t-Butyl hypochlorite | Acetone | -50°C for 3 hours | Diels-Alder with 1,3-Cyclooctadiene | prepchem.com |

The synthesis of analogues of this compound can be achieved by employing precursors that are isosteres or analogues of the fundamental building blocks. This strategy allows for the introduction of diverse functionalities into the final heterocyclic scaffold. For instance, the synthesis of N,N-dialkylphthalazine-1,4-dione derivatives begins with 4-chlorophthalic anhydride, an analogue of phthalic anhydride. sciforum.net This starting material is reacted with methylhydrazine, and the resulting chloro-substituted phthalazinedione isomers are then subjected to N-alkylation using dihalogenoalkanes. sciforum.net This multi-step route provides a versatile and efficient pathway to a wide array of functionalized phthalazinedione compounds, which can serve as intermediates for more complex tricyclic systems. sciforum.net The use of substituted precursors is a cornerstone of creating chemical libraries based on the phthalazinedione core for various applications.

Microwave irradiation has emerged as a powerful tool in modern organic synthesis, offering significant advantages such as reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.gov The synthesis of N²-substituted dihydrophthalazine-1,4-dione derivatives has been efficiently achieved through the microwave-assisted reaction of phthalic anhydride and various aromatic acid hydrazides. ajrconline.org In a typical procedure, the reactants are mixed with a catalytic amount of DMF and irradiated in a microwave oven at 700 watts for a short duration. ajrconline.org Another application is the microwave-assisted Gabriel synthesis of chloro-substituted phthalazinediones from 4-chlorophthalic anhydride and methylhydrazine. sciforum.net Furthermore, microwave energy has been used to promote one-pot, four-component cyclocondensation reactions to produce complex pyrazolo-phthalazine dione (B5365651) derivatives starting from phthalic anhydride, hydrazine monohydrate, an aromatic aldehyde, and malononitrile (B47326). rasayanjournal.co.in This method highlights the efficiency of microwave assistance in multi-component reactions, providing excellent yields in a short time frame. rasayanjournal.co.inresearchgate.net

Table 4: Microwave-Assisted Synthesis of Phthalazinedione Derivatives

| Reactants | Catalyst/Solvent | Microwave Conditions | Product Type | Reference |

|---|---|---|---|---|

| Phthalic anhydride, Aromatic acid hydrazides | DMF (catalytic) | 700 W, specific time | N²-substituted Dihydrophthalazine-1,4-diones | ajrconline.org |

| 4-Chlorophthalic anhydride, Methylhydrazine | Not specified | Not specified | Chloro-substituted phthalazinediones | sciforum.net |

| Phthalic anhydride, Hydrazine monohydrate, Aromatic aldehyde, Malononitrile | Boric acid | 300 W, 100°C, 10 min | Pyrazolo-phthalazine diones | rasayanjournal.co.in |

Catalyst-Mediated Synthetic Routes

Catalyst-mediated approaches offer efficient and often environmentally benign pathways to this compound and its derivatives. These methods can enhance reaction rates, improve yields, and provide selectivity that may not be achievable through traditional synthetic routes.

One notable catalyst-mediated synthesis involves the use of a hydrogel as a green and reusable catalyst. For instance, a poly(2-acrylamido-2-methyl-1-propanesulfonic acid) (p(AMPS)) hydrogel has been effectively used to catalyze the synthesis of related heterocyclic compounds, highlighting the potential for green chemistry principles in this area. chemmethod.com Although this specific example is for dihydropyrimidin-2-(1H)-ones, the principle of using recyclable, solid-supported catalysts is applicable to the synthesis of other nitrogen-containing heterocycles. The use of such catalysts can circumvent issues associated with costly reagents and harsh acidic conditions. chemmethod.com

Transition-metal catalysis has also been instrumental in the synthesis and functionalization of phthalazinedione derivatives. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been employed to construct complex molecular architectures containing the phthalazine (B143731) core. mdpi.com Ruthenium catalysts have been utilized in cascade reactions involving N-aryl phthalazinediones to create functionalized products through oxidative alkenylation and intramolecular cyclization in aqueous media. mdpi.com Furthermore, rhodium(III)-catalyzed C-H activation and annulation reactions represent a powerful strategy for constructing indazole derivatives from precursors that share structural similarities with phthalazinedione systems. mdpi.com

Microwave-assisted synthesis, often in the presence of a catalyst or a solid support like Montmorillonite K-10 clay, provides a rapid and efficient method for preparing phthalazinetetraones, which are related to 1,4-phthalazinediones. acs.org This technique often leads to higher yields and shorter reaction times compared to conventional heating methods.

Preparation of Substituted this compound Derivatives

The functionalization of the this compound core is crucial for tuning its properties. Strategies have been developed for regioselective substitution on both the benzene (B151609) ring and the nitrogen atoms of the heterocyclic system.

Regioselective Functionalization of the Phthalazinedione Core

Regioselective functionalization allows for the precise introduction of substituents at desired positions on the phthalazinedione scaffold. This is critical for establishing structure-activity relationships. nih.gov Computational methods, such as the determination of pKa values and N-basicities, can aid in predicting and achieving regioselective metalations. rsc.org For instance, the use of specific organometallic bases like TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl can lead to regioselective metalation at different positions, which can then be quenched with various electrophiles to introduce a wide array of functional groups. rsc.org

The inherent reactivity of the phthalazinedione system can also be exploited. For example, the presence of a directing group can guide the functionalization to a specific position. The nature of substituents already present on the ring can influence the position of further electrophilic or nucleophilic attack.

Introduction of Alkyl and Halo Substituents

The introduction of alkyl and halo substituents onto the this compound framework is a common strategy to modify its properties. A synthetic route starting from 4-chlorophthalic anhydride has been used to produce chloro-substituted this compound derivatives. sciforum.netsciforum.net Reaction with methylhydrazine under microwave conditions yields a mixture of 8-chloro-2-methyl-2,3-dihydrophthalazine-1,4-dione and 5-chloro-2-methyl-2,3-dihydrophthalazine-1,4-dione. sciforum.net

Further alkylation can be achieved at the nitrogen atoms. For instance, N-alkylation of the chloro-substituted phthalazinedione derivatives with dihaloalkyl groups has been performed under basic conditions. sciforum.net This allows for the introduction of alkyl chains of varying lengths. The halogen on the introduced alkyl chain can then be subjected to nucleophilic substitution, for example, with an azide (B81097) group, to create further derivatives. sciforum.netsciforum.net

Below is a table summarizing the synthesis of some substituted this compound derivatives starting from 4-chlorophthalic anhydride.

| Starting Material | Reagent | Product(s) |

| 4-Chlorophthalic anhydride | Methylhydrazine | 8-Chloro-2-methyl-2,3-dihydrophthalazine-1,4-dione & 5-Chloro-2-methyl-2,3-dihydrophthalazine-1,4-dione |

| 8-Chloro-2-methyl-2,3-dihydrophthalazine-1,4-dione | 1,3-Dibromopropane | 2-(3-Bromopropyl)-8-chloro-3-methyl-2,3-dihydrophthalazine-1,4-dione |

| 5-Chloro-2-methyl-2,3-dihydrophthalazine-1,4-dione | 1,3-Dibromopropane | 2-(3-Bromopropyl)-5-chloro-3-methyl-2,3-dihydrophthalazine-1,4-dione |

Strategies for Nitrogen Atom Derivatization (N-Alkylation, N-Acylation)

Derivatization at the nitrogen atoms of the this compound core is a key method for creating a diverse range of analogues. nih.gov

N-Alkylation: N-alkylation is typically achieved by treating the phthalazinedione with an alkyl halide in the presence of a base. The base deprotonates the nitrogen atom, forming a nucleophilic anion that then attacks the alkyl halide. sciforum.net This method has been used to introduce halogenoalkyl substituents onto the NH-nucleophilic groups. sciforum.netsciforum.net Electrochemical strategies have also been developed for N-alkylation, offering a method that avoids external oxidants and metal catalysts. rsc.org

N-Acylation: N-acylation involves the reaction of the phthalazinedione with an acylating agent, such as an acyl chloride or an acid anhydride. The Schotten-Baumann reaction, which uses an acyl chloride in the presence of an aqueous base, is a classic method for N-acylation. heteroletters.org For example, 2-benzoyl-1,4-phthalazinedione has been synthesized by reacting this compound with benzoyl chloride. heteroletters.org Similar to N-alkylation, electrochemical methods for N-acylation have also been explored. rsc.org These reactions are crucial for synthesizing derivatives with varied electronic and steric properties.

The table below provides examples of N-derivatization reactions of this compound.

| Substrate | Reagent | Reaction Type | Product |

| This compound | Benzoyl chloride | N-Acylation (Schotten-Baumann) | 2-Benzoyl-1,4-phthalazinedione heteroletters.org |

| Chloro-substituted this compound | Dihaloalkanes | N-Alkylation | N-haloalkyl substituted phthalazinediones sciforum.net |

Reactivity and Reaction Mechanisms of 1,4 Phthalazinedione

Nucleophilic Reactivity and Transformations Involving Carbonyl Centers

The structure of 1,4-phthalazinedione features two carbonyl groups, which are key to its reactivity. cymitquimica.com The carbon atoms of these carbonyl groups are electrophilic due to the electron-withdrawing effect of the adjacent oxygen atoms. This makes them susceptible to attack by nucleophiles. cymitquimica.comchemistrysteps.com

A general principle of carbonyl chemistry is that the partially positive carbon atom is a target for electron-rich species. chemistrysteps.comsavemyexams.com The reaction typically begins with the nucleophile attacking the carbonyl carbon, which leads to the breaking of the carbon-oxygen π-bond and the formation of a tetrahedral intermediate. chemistrysteps.comchemguide.co.uk

In the context of this compound, this reactivity is fundamental. For instance, its synthesis from phthalic anhydride (B1165640) and hydrazine (B178648) involves nucleophilic attack by the hydrazine on the carbonyl carbons of the anhydride. The presence of these reactive carbonyl centers allows this compound and its derivatives to act as building blocks in the synthesis of more complex molecules. cymitquimica.com The mechanism of luminol (B1675438) chemiluminescence, a well-known derivative of this compound, is also described as a specific instance of nucleophilic addition to carbonyl compounds. nih.gov

The reactivity of the carbonyl group can be influenced by the reaction conditions. In acidic media, the carbonyl oxygen can be protonated, which increases the electrophilicity of the carbonyl carbon and activates the group for nucleophilic attack. chemistrysteps.com

Electrophilic Reactivity of the Aromatic System

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. dalalinstitute.comlibretexts.org The π electron system of the benzene (B151609) ring is susceptible to attack by strong electrophiles, leading to the formation of a resonance-stabilized carbocation intermediate, often called an arenium ion or sigma complex. dalalinstitute.comuci.edu The reaction concludes with the loss of a proton to restore the aromaticity of the ring. uci.edu

In substituted benzene rings, the existing substituent group influences both the rate of the reaction and the position of the incoming electrophile (ortho, meta, or para). masterorganicchemistry.com Substituents are classified as either activating or deactivating and as ortho-, para-directing or meta-directing. uci.edumasterorganicchemistry.com

For this compound, the fused benzene ring can undergo electrophilic substitution. However, the reactivity of the aromatic ring is influenced by the phthalazinedione moiety. The electron-withdrawing nature of the dione (B5365651) functionality can deactivate the aromatic ring towards electrophilic attack. In a related derivative, 2-(3-hydroxy-2-naphthoyl)-3,4,4a,5,10,10a-hexahydro-1H-5,10-benzenobenzo[g]phthalazine-1,4-dione, electrophilic substitution reactions such as nitration, nitrosation, and bromination have been studied. researchgate.net Similarly, the nitro group in 6-nitro-1,4-phthalazinedione significantly affects the electronic properties and reactivity of the molecule. ontosight.ainih.gov

Cycloaddition Reactions of this compound

Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct, with a net reduction in bond multiplicity. wikipedia.org These reactions are a powerful tool for constructing cyclic systems in organic synthesis. wikipedia.org

Diels-Alder Reactions and Formation of Adducts

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. sigmaaldrich.com this compound, generated in situ from the oxidation of phthalhydrazide (B32825) (2,3-dihydro-1,4-phthalazinedione), can act as a potent dienophile in Diels-Alder reactions. rsc.orglew.ro

The high reactivity of this compound as a dienophile is attributed to its electron-deficient azo-dicarbonyl system. It readily reacts with various dienes. For example, its reaction with anthracene, in a process where 5-hydroxy-2,3-dihydro-1,4-phthalazinedione is oxidized with lead tetraacetate, yields the corresponding Diels-Alder adduct in good yield. ucla.edu Similarly, it reacts with 1,3-cyclopentadiene to form a tetracyclic Diels-Alder adduct. mdpi.com

The reaction of in situ generated this compound with furans has also been reported. rsc.org This hetero-Diels-Alder reaction leads to the formation of cycloadducts, demonstrating the utility of this compound in synthesizing complex heterocyclic frameworks. rsc.orgresearchgate.net

Reactions with Azodicarboxylates and Related Dienophiles

Azo compounds, particularly those with electron-withdrawing groups like azodicarboxylates, are highly reactive dienophiles in Diels-Alder reactions. researchgate.net Diethyl azodicarboxylate, for instance, is known to react with conjugated dienes. capes.gov.br

This compound itself contains an azo-dicarbonyl moiety and acts as the dienophile. However, it can also participate in reactions with other dienophilic species. For example, the reaction of this compound with ethyl azodicarboxylate has been studied. lew.ro This highlights the complex reactivity of this compound, which can engage in various cycloaddition pathways. The study of reactions between different types of azadienes and dienophiles, such as the inverse electron demand Diels-Alder reaction of 1,2,4,5-tetrazines, provides a broader context for the cycloaddition behavior of nitrogen-containing heterocyclic systems. nih.gov The reactivity of 1-azadienes in cycloadditions is influenced by the electronic nature of their substituents, which can direct them to act as either the 4π or 2π component. scirp.org

Oxidative Transformations and Ring System Modifications

The phthalazinedione ring system can undergo oxidative transformations that lead to modifications or cleavage of the ring. These reactions are often central to its chemical and biological functions, most notably in the phenomenon of chemiluminescence.

Mechanistic Aspects of Oxidative Ring Cleavage

The oxidative ring cleavage of 2,3-dihydro-1,4-phthalazinedione has been studied electrochemically in various solvents. ias.ac.in Oxidation of 2,3-dihydro-1,4-phthalazinedione (DHP) generates the unstable this compound (PTD). ias.ac.in In aqueous and other protic solvents, the generated PTD undergoes a rapid oxidative ring cleavage (ORC) reaction. ias.ac.in

The proposed mechanism involves the nucleophilic addition of a hydroxide (B78521) ion or a solvent molecule to one of the carbonyl groups of the PTD intermediate. ias.ac.in This is followed by a series of steps that result in the cleavage of the heterocyclic ring to form phthalic acid. ias.ac.in The rate of this ring cleavage is dependent on the properties of the solvent, such as its autoprotolysis constant and basicity. ias.ac.in In aprotic solvents like acetonitrile (B52724) and DMSO, the PTD intermediate is more stable, and the ring cleavage is much slower. ias.ac.in

This oxidative ring cleavage is the key process in the chemiluminescence of luminol (3-aminophthalhydrazide), a derivative of this compound. wikipedia.orglibretexts.org In the presence of an oxidizing agent (like hydrogen peroxide) and a catalyst (like iron ions), luminol is oxidized. wikipedia.orgnih.gov This leads to the formation of an excited-state 3-aminophthalate (B1234034) dianion. wikipedia.orgacs.org The relaxation of this excited state to the ground state results in the emission of light. nih.govlibretexts.org The exact mechanism is complex and involves several intermediates, including a diazaquinone, a hydroperoxide, and a cyclic endoperoxide, ultimately leading to the cleavage of the heterocyclic ring. wikipedia.orgacs.org

Homolytic Mechanisms in Oxidation Processes

The oxidation of phthalhydrazide (luminol) to produce this compound is a key reaction, particularly noted for its involvement in chemiluminescence. mdpi.com Research has demonstrated that this oxidation can proceed through a homolytic mechanism. lew.ro This pathway involves the formation of free radical intermediates, which have been successfully trapped and studied using Electron Paramagnetic Resonance (EPR) spectroscopy, providing evidence for the homolytic cleavage and formation processes. lew.ro The instability of the resulting this compound (also referred to as PTD or diazanaphthoquinone) is notable; it readily participates in subsequent fast reactions, such as oxidative ring cleavage, particularly in aqueous solutions. ias.ac.insantiago-lab.com

Rearrangement Reactions

This compound and its derivatives undergo several types of rearrangement reactions, leading to novel molecular scaffolds. These transformations include skeletal rearrangements to form complex fused-ring systems and ring contractions initiated by specific reagents.

Skeletal Rearrangements to Form Fused Ring Systems

An unusual skeletal rearrangement has been observed in the reaction of this compound with furfural (B47365). acs.org This reaction does not yield a typical Diels-Alder adduct but instead results in the formation of a acs.orgacs.orgBenza-3a,7a-diazaindane system. acs.orgacs.org This transformation highlights the unique reactivity of the phthalazinedione core, enabling the synthesis of complex heterocyclic structures through a non-conventional pathway. acs.org

| Reactant | Reagent | Product | Reaction Type |

| This compound | Furfural | acs.orgacs.orgBenza-3a,7a-diazaindane System | Skeletal Rearrangement |

N-Chlorinative Ring Contraction Pathways

Derivatives of this compound, specifically 1,4-dimethoxyphthalazines, can undergo an oxidative ring contraction. researchgate.netresearchgate.net This reaction is induced by treatment with an electrophilic chlorinating agent like trichloroisocyanuric acid (TCICA). researchgate.netresearchgate.net The process involves an N-chlorination step that triggers the contraction of the 1,2-diazine ring, accompanied by the loss of a nitrogen atom. researchgate.net Mechanistic studies, supported by the isolation of a reaction intermediate and DFT calculations, suggest a pathway involving the formation of a bicyclic species followed by a ring-opening, a mechanism analogous to the Favorskii rearrangement. researchgate.netresearchgate.net

| Substrate | Reagent | Key Transformation | Proposed Mechanism |

| 1,4-Dimethoxyphthalazine derivatives | Trichloroisocyanuric acid (TCICA) | N-chlorination-induced ring contraction with loss of one nitrogen atom | Bicyclization/Ring-Opening |

Reactions with Sulfur-Containing Reagents

The carbonyl groups of this compound derivatives can be converted to thiocarbonyls using specific sulfur-containing reagents, leading to the formation of thiones and related sulfur compounds. tandfonline.com

Transformations with Lawesson's Reagents

Lawesson's reagent, 2,4-bis(p-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-dithione, is a widely used thionating agent in organic synthesis. santiago-lab.comnih.gov It effectively converts carbonyl compounds into their corresponding thiocarbonyl analogs. alfa-chemistry.com The reaction of 2-phenyl-2,3-dihydro-1,4-phthalazinedione with Lawesson's reagent demonstrates this transformation, yielding thionated products. tandfonline.com The reaction typically proceeds by heating in a nonpolar solvent such as toluene (B28343). santiago-lab.comtandfonline.com The mechanism involves a reactive dithiophosphine ylide intermediate that reacts with the carbonyl group to form a transient thiaoxaphosphetane ring, which then fragments to yield the thiocarbonyl and a stable phosphorus-oxygen byproduct. santiago-lab.comnih.gov

Formation of Thione and Disulfide Derivatives

The reaction between 2-phenyl-2,3-dihydro-1,4-phthalazinedione and Lawesson's reagents can lead to multiple products depending on the stoichiometry and reaction conditions. tandfonline.comresearchgate.net Specifically, the reaction can yield both a monothione, where only one carbonyl group is converted to a thiocarbonyl, and a dithione, where both carbonyls are transformed. tandfonline.com For example, refluxing 2-phenyl-2,3-dihydro-1,4-phthalazinedione with Lawesson's reagent in toluene has been shown to produce the corresponding dithione (XIV) and monothione (XV). tandfonline.com In other related systems, disulfide derivatives have also been formed. tandfonline.comresearchgate.net

| Reactant | Reagent | Conditions | Products |

| 2-Phenyl-2,3-dihydro-1,4-phthalazinedione | Lawesson's reagent (Ia) | Reflux in toluene | Dithione (XIV), Monothione (XV) |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the chemical environments of specific nuclei, primarily protons (¹H) and carbon-13 (¹³C). jchps.comrsc.orgweebly.com

In the ¹H NMR spectrum of 1,4-Phthalazinedione, two distinct sets of signals are anticipated, corresponding to the aromatic protons and the N-H protons of the cyclic hydrazide moiety. The aromatic portion of the molecule contains four protons. Due to the molecule's symmetry, these protons are chemically equivalent in two pairs. This results in two distinct signals in the aromatic region of the spectrum, typically observed between 7.0 and 9.0 ppm. oregonstate.educhemistrysteps.com These signals often appear as complex multiplets due to spin-spin coupling between adjacent protons. The two protons of the N-H groups are chemically equivalent and are expected to produce a single signal. This peak is often broad due to quadrupole effects from the nitrogen atoms and potential hydrogen exchange, and its chemical shift can be concentration-dependent. carlroth.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for the respective proton types.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic C-H | 7.5 - 8.5 | Multiplet | 4H |

| Amide N-H | 10.0 - 12.0 | Singlet (broad) | 2H |

The ¹³C NMR spectrum provides critical information about the carbon framework of this compound. Due to the molecule's symmetry, three distinct signals are expected. Two signals correspond to the aromatic carbons, and one signal represents the carbonyl carbons of the dione (B5365651) structure. The carbonyl carbons are significantly deshielded and appear far downfield, typically in the range of 160-185 ppm. oregonstate.edulibretexts.org The aromatic carbons, based on their electronic environments, will produce two signals in the characteristic aromatic region of 120-150 ppm. libretexts.org Data from structurally similar compounds, such as 5,6,7,8-tetrabromo-2,3-dihydro-1,4-phthalazinedione, show carbonyl signals around 163.1 ppm and aromatic signals between 120 and 137 ppm, supporting these predictions. samipubco.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges and data from related structures. samipubco.com

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-H | 125 - 135 |

| Aromatic C (quaternary) | 130 - 140 |

| Carbonyl C=O | 160 - 165 |

To unambiguously assign the signals and confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are invaluable. weebly.comwikipedia.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY spectra would show cross-peaks connecting the adjacent aromatic protons, confirming their positions relative to one another on the benzene (B151609) ring. ucl.ac.uk

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.org An HSQC spectrum of this compound would show a correlation between the aromatic ¹H signals and their corresponding ¹³C signals, definitively assigning the aromatic carbon and proton resonances.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons. researchgate.net In the case of this compound, HMBC would reveal correlations from the aromatic protons to the carbonyl carbons, confirming the connection between the benzene ring and the dione portion of the hydrazide ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. utdallas.eduvscht.cz The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The most prominent features include a strong absorption from the carbonyl (C=O) groups and a distinct absorption from the N-H bonds. specac.com Aromatic C-H and C=C stretching vibrations are also present. vscht.cz Data for a brominated derivative shows a C=O stretch at 1622 cm⁻¹ and an N-H stretch at 3288 cm⁻¹. samipubco.com

Table 3: Characteristic IR Absorption Frequencies for this compound Values are based on typical functional group absorption ranges and data from related structures. samipubco.comuc.edu

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Amide | N-H Stretch | 3200 - 3300 | Medium-Strong, Broad |

| Aromatic | C-H Stretch | 3000 - 3100 | Medium |

| Amide/Dione | C=O Stretch | 1620 - 1670 | Strong, Sharp |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. msu.edu When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M⁺˙), which can then break apart into smaller fragment ions. wikipedia.org The pattern of fragmentation is often unique to a specific molecular structure and can be used for identification.

For this compound (C₈H₆N₂O₂), the calculated molecular weight is 162.15 g/mol . Therefore, the electron impact (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z = 162. raco.cat Studies on related compounds indicate that a key fragmentation pathway for the phthalazine-1,4-dione structure involves the loss of a molecule of nitrogen (N₂), which would result in a fragment ion at m/z = 134. raco.cat

Table 4: Predicted Mass Spectrometry Fragments for this compound

| Ion | m/z (Predicted) | Identity |

| [M]⁺˙ | 162 | Molecular Ion |

| [M - N₂]⁺˙ | 134 | Loss of Nitrogen |

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. wikipedia.orgemerypharma.com This method is particularly useful for analyzing complex mixtures. thermofisher.comnih.gov

In the context of this compound, LC-MS can be used to isolate the compound from a reaction mixture or a biological matrix. The sample is first passed through an LC column, where this compound is separated from other components. thermofisher.com The separated compound then elutes from the column and is introduced into the mass spectrometer, which confirms its identity by providing an accurate mass measurement corresponding to its molecular weight. nih.gov The use of tandem mass spectrometry (LC-MS/MS) can further enhance specificity and sensitivity by selecting the molecular ion (precursor ion) at m/z 162, inducing fragmentation, and then detecting a specific product ion, such as the one at m/z 134. emerypharma.com This multiple reaction monitoring (MRM) approach is highly selective and allows for precise quantification of the compound even at very low concentrations. nih.gov

Computational and Theoretical Investigations of 1,4 Phthalazinedione

Quantum Chemical Studies

Quantum chemical studies provide fundamental insights into the electronic structure and properties of molecules. For 1,4-phthalazinedione and its derivatives, these computational methods are crucial for understanding their reactivity, stability, and potential as functional materials or therapeutic agents.

Ab Initio and Density Functional Theory (DFT) Calculations on Molecular Structure and Energetics

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to compute the electronic structure and energy of molecules. nih.govresearchgate.net Ab initio methods are based on first principles, solving the Schrödinger equation without empirical parameters, while DFT uses the electron density to determine the system's energy. researchgate.netstackexchange.com Both approaches are instrumental in predicting molecular geometries, vibrational frequencies, and reaction energetics.

In the study of this compound and its derivatives, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize molecular structures fully. mdpi.com These calculations help in understanding how structural modifications, such as the addition of different functional groups, affect the stability and energetic properties of the core phthalazinedione structure. mdpi.com For instance, research on benzofuroxan (B160326) derivatives, which share some structural similarities, has shown that DFT can effectively calculate heats of formation, providing data comparable to experimental values for high-energy density compounds. mdpi.com

The optimized molecular structure provides a foundation for further analysis, including the examination of electronic properties and reactivity, which are essential for designing new compounds with specific desired characteristics.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Energies and Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the investigation of molecules in the presence of time-dependent external fields, such as light. wikipedia.org This makes it a primary tool for calculating electronic excitation energies, which correspond to the absorption of light, and other photophysical properties. wikipedia.orgrsc.org The method has become popular due to its favorable balance of computational cost and accuracy in predicting the optical spectra of molecules. researchgate.netresearchgate.net

For compounds like this compound, TD-DFT can predict absorption and emission spectra, which is vital for applications in areas like organic light-emitting diodes (OLEDs) or as fluorescent probes. The theory works by identifying the poles in the linear response function of the electron density to an external potential, which correspond to the exact excitation energies of the system. core.ac.uk By calculating these energies, one can simulate the UV-Vis absorption spectrum of the molecule, providing insights into its color and how it interacts with light.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals are critical in determining the chemical reactivity and kinetic stability of a molecule. malayajournal.org

The energy of the HOMO is associated with the ability of a molecule to donate electrons, while the LUMO energy indicates its capacity to accept electrons. arabjchem.org The energy gap between the HOMO and LUMO (ΔE) is a key parameter; a smaller gap generally implies higher reactivity. malayajournal.orgimist.ma

For this compound and its derivatives, FMO analysis, typically performed using the results from DFT calculations, can reveal how different substituents affect the electronic properties and reactivity. For example, the introduction of electron-donating or electron-withdrawing groups can raise or lower the HOMO and LUMO energy levels, thereby tuning the molecule's reactivity and potential for specific chemical reactions or biological interactions. The distribution of electron density in the HOMO and LUMO also indicates the likely sites for electrophilic and nucleophilic attack. malayajournal.orgimist.ma

Table 1: Key Quantum Chemical Parameters and Their Significance

| Parameter | Description | Significance in Molecular Design |

|---|---|---|

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Indicates the relative stability of different isomers or conformers. |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons; higher energy suggests a better electron donor. arabjchem.org |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons; lower energy suggests a better electron acceptor. arabjchem.org |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A smaller gap often correlates with higher chemical reactivity and lower kinetic stability. malayajournal.orgimist.ma |

| Excitation Energy | The energy required to promote an electron from a lower energy orbital to a higher one. | Corresponds to peaks in the UV-Vis absorption spectrum, determining the color and photophysical properties. wikipedia.org |

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques that play a pivotal role in modern drug discovery and materials science. These methods allow for the visualization and prediction of interactions between molecules, saving time and resources in the design and screening of new compounds.

Ligand-Receptor Interaction Prediction for Derivatives (e.g., VEGFR2)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This is particularly valuable in drug design for predicting the binding affinity and mode of action of a potential drug candidate. mdpi.com

Derivatives of the phthalazine (B143731) scaffold have been investigated as inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a key target in cancer therapy. nih.govrsc.org Molecular docking studies have been performed to understand how these derivatives interact with the ATP-binding site of VEGFR-2. nih.govnih.gov

These studies have shown that phthalazine derivatives can form crucial hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of VEGFR-2. nih.gov The docking results often correlate well with experimental biological activity, providing a rationale for the observed inhibitory potency. rsc.org For example, studies have identified specific phthalazine derivatives that show strong binding energies and inhibitory concentrations (IC50) in the micromolar range against VEGFR-2. nih.govrsc.org The insights gained from these docking simulations guide the synthesis of new derivatives with improved potency and selectivity. nih.gov

Table 2: Example of Docking Study Results for Phthalazine Derivatives against VEGFR-2

| Compound | Biological Activity (IC50 in µM) | Key Interacting Residues in VEGFR-2 Active Site |

|---|---|---|

| Derivative 2g | 0.148 nih.govrsc.org | Data not available in the provided context. |

| Derivative 4a | 0.196 nih.govrsc.org | Data not available in the provided context. |

| Derivative 3a | 0.375 nih.govrsc.org | Data not available in the provided context. |

| Derivative 5b | 0.331 nih.govrsc.org | Data not available in the provided context. |

| Derivative 3c | 0.892 nih.govrsc.org | Data not available in the provided context. |

| Derivative 5a | 0.548 nih.govrsc.org | Data not available in the provided context. |

Note: The IC50 values represent the concentration of the compound required to inhibit 50% of the VEGFR-2 enzyme activity.

Prediction of Activity Spectra for Substances (PASS) for Property Exploration

Prediction of Activity Spectra for Substances (PASS) is a computer program that predicts a wide range of biological activities for a given chemical structure. nih.govgenexplain.com The prediction is based on the structure-activity relationships derived from a large training set of known biologically active compounds. bmc-rm.org PASS can predict pharmacological effects, mechanisms of action, toxic effects, and interactions with metabolic enzymes. bmc-rm.orgway2drug.com

The PASS algorithm provides a list of potential biological activities with an estimated probability for each. This allows researchers to explore the potential therapeutic applications of new or existing compounds, including derivatives of this compound, even before they are synthesized. nih.govnih.gov The tool can help in identifying new potential targets for a ligand or, conversely, finding new ligands for a specific biological target. nih.gov

The output of a PASS prediction is a list of activities with two probabilities: Pa (probability to be active) and Pi (probability to be inactive). This information can guide further experimental studies by prioritizing compounds for synthesis and biological testing based on their predicted activity profiles. nih.gov The average accuracy of PASS predictions is reported to be around 95%. genexplain.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzofuroxan |

| Phthalazine |

Mechanistic Computational Investigations

Computational chemistry has become an indispensable tool for elucidating the intricate mechanisms of chemical reactions. mdpi.com By modeling the potential energy surface, researchers can identify transition states, intermediates, and the most probable reaction pathways. nih.govgithub.io

Theoretical Studies on Reaction Pathways and Transition States

Theoretical investigations play a crucial role in understanding the sequence of events during a chemical reaction. mdpi.com For reactions involving this compound derivatives, computational methods are used to map out the potential energy surface, which helps in identifying the most energetically favorable reaction pathways. github.io Transition states, which are first-order saddle points on this surface, represent the energy maxima along the reaction coordinate and are critical for determining reaction kinetics. github.io

Recent advancements in computational methods have enabled more reliable and efficient identification of transition states. ims.ac.jp For instance, a method that significantly reduces computational cost while maintaining high reliability has been developed, making the exploration of complex reaction mechanisms more accessible. ims.ac.jp Such methods are vital for studying reactions where experimental observation of transient species is challenging. mdpi.comims.ac.jp

Computational studies on luminol (B1675438), a key derivative of this compound, have explored various reaction mechanisms. diva-portal.org By combining Density Functional Theory (DFT) and Complete Active Space with second-order Perturbation Theory (CASPT2), researchers have investigated the oxygenation of luminol, the subsequent chemiexcitation step, and the generation of the light-emitting species. diva-portal.orgresearchgate.net These studies have demonstrated that the luminol dianion activates molecular oxygen, leading to the formation of a chemiluminophore through a concerted addition of oxygen and elimination of nitrogen. diva-portal.orgresearchgate.net

The table below summarizes key computational methods used in the study of reaction mechanisms.

| Computational Method | Description | Application in this compound Chemistry |

| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. | Used to optimize geometries and calculate energies of reactants, products, and transition states in luminol reactions. diva-portal.orgresearchgate.netresearchgate.net |

| Complete Active Space Self-Consistent Field (CASSCF) | A multi-configurational self-consistent field method to generate a qualitatively correct zeroth-order wave function for systems with strong static correlation. | Employed to compute the potential energy surfaces of luminol and its derivatives in their ground and excited states. diva-portal.org |

| Complete Active Space with second-order Perturbation Theory (CASPT2) | A multi-reference electron correlation method that adds dynamic correlation on top of a CASSCF calculation. | Used for high-accuracy single-point energy calculations on DFT or CASSCF optimized geometries to refine the understanding of the chemiluminescence mechanism. diva-portal.orgresearchgate.net |

| Time-Dependent Density Functional Theory (TD-DFT) | An extension of DFT used to study excited states and predict absorption spectra. | Utilized to calculate the absorption spectra of luminol and its derivatives, providing insights into their electronic transitions. ulisboa.pt |

Elucidation of Chemiluminescence Mechanisms and Contributing Factors

The chemiluminescence of luminol and its derivatives is a complex process involving multiple steps. diva-portal.org Computational studies have been instrumental in unraveling the underlying mechanisms. A widely accepted mechanism involves the oxidation of luminol to form an unstable peroxide intermediate. nih.gov The decomposition of this intermediate leads to the formation of an excited state of 3-aminophthalate (B1234034), which then emits light upon relaxation to the ground state. diva-portal.orgnih.gov

Theoretical models have shown that the efficiency of chemiluminescence is highly dependent on the stability of the peroxide intermediate and the efficiency of the chemiexcitation step. diva-portal.org Computational analysis has revealed that the peroxide bond is more efficient for chemiexcitation compared to isoelectronic functionalities like -NH-NH-, -N=N-, and -S-S-. diva-portal.orgresearchgate.net This finding helps to explain the requirement of oxygen for the reaction and provides principles for designing more efficient chemiluminescent molecules. diva-portal.orgresearchgate.net

Several factors contribute to the chemiluminescence process:

pH of the medium: The reaction is typically carried out in a basic solution, which facilitates the deprotonation of luminol, a crucial step for its activation. diva-portal.orgnih.govnih.gov Computational studies rationalize the need for a basic medium for the reaction to proceed. diva-portal.org

Oxidizing agent: Hydrogen peroxide is a common oxidant, and its decomposition, often catalyzed by metal ions, generates the reactive oxygen species necessary for the reaction. nih.govwikipedia.org

Catalysts: Transition metal ions, such as iron in hemoglobin, can catalyze the decomposition of hydrogen peroxide, enhancing the chemiluminescence. nih.govwikipedia.org

The following table details the key steps in the proposed chemiluminescence mechanism of luminol. diva-portal.orgnih.gov

| Step | Description | Key Species |

| 1. Deprotonation | In a basic medium, luminol loses protons to form a dianion. | Luminol, Hydroxide (B78521) ion, Luminol dianion |

| 2. Oxidation | The luminol dianion reacts with an oxidizing agent (e.g., from hydrogen peroxide decomposition) to form a peroxide intermediate. | Luminol dianion, Oxygen, Peroxide intermediate |

| 3. Decomposition & Chemiexcitation | The unstable peroxide intermediate decomposes, leading to the formation of an electronically excited state of 3-aminophthalate. | Peroxide intermediate, Excited 3-aminophthalate |

| 4. Light Emission | The excited 3-aminophthalate relaxes to its ground state, emitting a photon of light. | Excited 3-aminophthalate, Ground-state 3-aminophthalate, Photon |

Influence of Substituents and Molecular Environment on Electronic Properties

The electronic properties of this compound derivatives can be significantly altered by the introduction of substituents and changes in the molecular environment. researchgate.net These modifications can, in turn, affect the chemiluminescence properties. researchgate.networldscientific.com

Computational studies have shown that electron-donating substituents can enhance chemiluminescence. researchgate.netresearchgate.net This is attributed to the destabilization of the frontier molecular orbitals (HOMO and LUMO), which can lead to a smaller energy gap and facilitate electronic transitions. researchgate.net For example, dimethylamino-substituted luminol derivatives have been predicted to exhibit enhanced chemiluminescence properties. researchgate.netresearchgate.net Conversely, electron-withdrawing groups tend to stabilize the frontier orbitals. researchgate.net

The molecular environment, such as the solvent, also plays a critical role. researchgate.net Theoretical calculations performed in different phases (gas, water, and dimethylformamide) have shown that the properties of luminol derivatives can vary significantly, highlighting the importance of considering the solvent effect in computational models. researchgate.net The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the reaction pathway and efficiency. rsc.org

The table below summarizes the effects of different types of substituents on the electronic properties of this compound derivatives.

| Substituent Type | Effect on Frontier Orbitals | Impact on Chemiluminescence | Example |

| Electron-Donating | Destabilizes HOMO and LUMO, often reducing the energy gap. researchgate.net | Generally enhances chemiluminescence efficiency. researchgate.netresearchgate.net | Dimethylamino (-N(CH₃)₂) researchgate.net |

| Electron-Withdrawing | Stabilizes HOMO and LUMO. researchgate.net | Can decrease chemiluminescence efficiency. rsc.org | Nitro (-NO₂) rsc.org |

Advanced Applications and Research Utility of 1,4 Phthalazinedione and Its Derivatives

Building Block in Complex Organic Synthesis.cymitquimica.compharmainfo.in

1,4-Phthalazinedione, also known as phthalhydrazide (B32825), and its derivatives are versatile building blocks in the realm of organic synthesis. cymitquimica.comcymitquimica.com Their heterocyclic structure, featuring a fused benzene (B151609) and pyrazine (B50134) ring system, serves as a valuable scaffold for constructing more complex molecules. ontosight.aiuou.ac.in The reactivity of the dione (B5365651) functionality and the potential for substitution on the aromatic ring make it a key intermediate in the synthesis of a wide array of organic compounds. cymitquimica.comlookchem.com These compounds play a crucial role in the development of pharmaceuticals, agrochemicals, and materials with novel properties. pharmainfo.inlookchem.com

A significant application of this compound is its role as a precursor in the synthesis of fused heterocyclic systems, most notably pyrazolo[1,2-b]phthalazines. These compounds are of considerable interest due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. chemrevlett.comrasayanjournal.co.in The synthesis typically involves a multi-component reaction where this compound (or its in-situ generated precursor, phthalhydrazide) reacts with an aldehyde and an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate. chemrevlett.comtandfonline.com

This reaction proceeds through a plausible mechanism involving an initial condensation to form a heterylidenenitrile derivative, followed by a Michael addition of the NH group of the phthalhydrazide to the carbon-carbon double bond. Subsequent cyclization and tautomerization yield the final pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. tandfonline.com Various catalysts, including eco-friendly options like sodium hydroxide (B78521), have been employed to facilitate this transformation, often in one-pot procedures under solvent-free conditions, leading to excellent yields. rasayanjournal.co.intandfonline.com

Table 1: Examples of Catalysts Used in the Synthesis of Pyrazolo[1,2-b]phthalazines

| Catalyst | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| NaOH | Grinding, room temperature, solvent-free | Excellent | tandfonline.com |

| Boric Acid | Microwave irradiation, solvent-free | Excellent | rasayanjournal.co.in |

| [bmim]OH | EtOH, 60 °C | 86-97 | chemrevlett.com |

| NiCl₂·6H₂O | Refluxing ethanol (B145695) | Good | researchgate.net |

| InCl₃ | Solvent-free | Not specified | researchgate.net |

The this compound framework serves as a crucial intermediate in the synthesis of various tricyclic compounds. These complex structures are often targeted for their potential biological activities and unique chemical properties. nih.gov For instance, the reaction of this compound with furfural (B47365), upon oxidation with lead tetraacetate, leads to the formation of a tandfonline.comajgreenchem.combenza-3a,7a-diazaindane system through an unusual skeletal rearrangement. acs.orgacs.org This reaction highlights the ability of the phthalazinedione moiety to undergo complex transformations to yield novel tricyclic architectures.

Furthermore, derivatives of this compound can be utilized to construct tricyclic systems containing other heteroatoms. For example, the synthesis of new tricyclic 1,2-thiazine derivatives has been reported, showcasing the versatility of heterocyclic scaffolds in building complex molecular frameworks. nih.gov The strategic functionalization of the this compound core allows for the annulation of additional rings, leading to a diverse range of tricyclic compounds with potential applications in medicinal chemistry and materials science.

Role in Materials Science and Polymer Chemistry

The rigid and aromatic nature of the this compound structure makes it an attractive component in the field of materials science and polymer chemistry. ajgreenchem.comajgreenchem.com Its incorporation into polymer backbones can impart desirable properties such as high thermal stability and mechanical strength.

This compound and its derivatives have been successfully employed as monomers in the synthesis of novel polyurethanes and polyureas. ajchem-a.comajgreenchem.com Polyurethanes are typically formed through the reaction of a diisocyanate with a diol, while polyureas are synthesized from the reaction of a diisocyanate with a diamine. dau.edunih.gov By functionalizing this compound with hydroxyl or amine groups, it can be used as a monomer to introduce the rigid phthalazinedione moiety into the polymer chain.

For example, 2-(2-hydroxyethyl)-2,3-dihydro-1,4-phthalazinedione and 2,3-bis(2-hydroxyethyl)-2,3-dihydro-1,4-phthalazinedione have been synthesized and subsequently reacted with various diisocyanates like tolylene diisocyanate (TDI), isophorone (B1672270) diisocyanate (IPDI), and hexamethylene diisocyanate (HMDI) to produce new polyurethanes. ajchem-a.com Similarly, new polyureas have been synthesized by reacting 2,3-dihydro-1,4-phthalazinedione with different aromatic and aliphatic diisocyanates. ajgreenchem.comajgreenchem.com

Table 2: Diisocyanates Used in the Synthesis of Polyurethanes and Polyureas from this compound Derivatives

| Diisocyanate | Resulting Polymer | Reference |

|---|---|---|

| Tolylene diisocyanate (TDI) | Polyurethane | ajchem-a.com |

| Isophorone diisocyanate (IPDI) | Polyurethane | ajchem-a.com |

| Hexamethylene diisocyanate (HMDI) | Polyurethane | ajchem-a.com |

| Various aromatic and aliphatic diisocyanates | Polyurea | ajgreenchem.comajgreenchem.com |

The inclusion of the this compound unit into polymeric backbones is a strategy to develop high-performance polymers. ajgreenchem.comajgreenchem.com The rigidity of the phthalazinedione structure contributes to enhanced thermal stability and mechanical properties of the resulting polymers, similar to the effect seen in high-performance materials like Kevlar. ajgreenchem.com

Research has focused on synthesizing polyureas based on 2,3-dihydro-1,4-phthalazinedione and its derivatives, such as 5,6,7,8-tetrabromo-2,3-dihydro-1,4-phthalazinedione, with various diisocyanates. ajgreenchem.com Thermal gravimetric analysis (TGA) of these polyureas has shown that the incorporation of the phthalazinedione moiety leads to polymers with good thermal stability, with decomposition temperatures varying based on the specific structure. For instance, a polyurea containing four bromine atoms on the phthalazinedione ring exhibited a single weight loss peak at 285 °C, indicating a more stable structure due to increased resonance possibilities. ajgreenchem.com These findings suggest that phthalazinone-containing polymers are promising candidates for advanced materials applications. wiley.com

Applications in Coordination Chemistry as Ligands.mdpi.com

This compound and its derivatives have demonstrated utility as ligands in coordination chemistry. The presence of nitrogen and oxygen atoms with lone pairs of electrons allows these molecules to coordinate with metal ions, forming metal complexes. cymitquimica.com The ability to form stable chelates with various metal ions makes them interesting for applications in catalysis, materials science, and as potential therapeutic agents. cymitquimica.comresearchgate.net

Derivatives of this compound can be designed to have specific coordination sites and functionalities. For example, Schiff base derivatives of phthalazine (B143731) have been shown to act as flexible and effective ligands, forming stable complexes with metals like Cu(II) and Zn(II). researchgate.net These complexes have been investigated for their potential biological activities, such as anti-inflammatory and antioxidant properties. The coordination of the metal ion to the phthalazine-based ligand can enhance or modify its inherent properties, leading to new materials with tailored functions. researchgate.net Furthermore, 5-amino-2,3-dihydro-1,4-phthalazinedione and its salts have been noted for their ability to form complexes with suitable ligands. google.comgoogle.com

Development of Chemiluminescent Probes and Reagents

The this compound core, particularly in its substituted forms like luminol (B1675438) (5-amino-2,3-dihydro-1,4-phthalazinedione) and isoluminol (6-amino-2,3-dihydro-1,4-phthalazinedione), is the foundational structure for a vast class of chemiluminescent (CL) reagents. These compounds are instrumental in developing highly sensitive analytical probes due to their ability to produce light through a chemical reaction, eliminating the need for an external excitation source and thus minimizing background noise [21, 23]. Research in this area focuses on understanding the underlying reaction mechanisms to design more efficient and specific probes for various analytes.

The chemiluminescence of this compound derivatives is a multi-step process initiated by oxidation in an alkaline medium. The generally accepted mechanism involves the deprotonation of the hydrazide moiety to form a dianion, which is the active species in the light-emitting reaction . This dianion is then oxidized, typically by a system containing an oxidant like hydrogen peroxide (H₂O₂) and a catalyst (e.g., metal ions, heme-containing proteins like horseradish peroxidase).

The oxidation process leads to the formation of an unstable endoperoxide intermediate following the loss of a dinitrogen molecule (N₂). This highly strained cyclic peroxide rapidly decomposes, yielding an electronically excited product, the 3-aminophthalate (B1234034) dianion . The subsequent relaxation of this excited-state molecule to its ground state results in the emission of a photon, observed as visible light. The specific wavelength and intensity of the emitted light are highly dependent on the electronic nature of the substituents on the aromatic ring of the phthalazinedione scaffold. Mechanistic studies focus on identifying these transient intermediates and understanding how reaction conditions and molecular structure influence the efficiency of excited-state formation, which is the rate-limiting step for light production [24, 27].

The table below outlines the key stages of the proposed chemiluminescence activation mechanism for a generic this compound derivative.

| Stage | Description | Key Species Involved | Significance |

|---|---|---|---|

| 1. Activation | Deprotonation of the hydrazide protons in an alkaline environment to form a reactive dianion. | Phthalhydrazide, Hydroxide ions (OH⁻) | Forms the nucleophilic species required for oxidation. |

| 2. Oxidation | The dianion is oxidized by an oxidizing system (e.g., H₂O₂/catalyst), leading to the formation of a diazaquinone intermediate. | Phthalhydrazide dianion, Oxidant (H₂O₂), Catalyst (e.g., Fe³⁺, HRP) | Initiates the chemical cascade leading to light emission. |

| 3. Cyclization & Decomposition | Reaction with peroxide or superoxide (B77818) radicals forms a transient endoperoxide intermediate, which then loses a molecule of N₂. | Diazaquinone, Peroxide species | Generates the high-energy intermediate necessary for excitation. |

| 4. Excitation & Emission | The decomposition of the endoperoxide yields an electronically excited phthalate (B1215562) derivative. This species relaxes to the ground state by emitting a photon. | Excited-state 3-aminophthalate, Ground-state 3-aminophthalate, Photon (hν) | The light-producing step; the quantum yield depends on the efficiency of this stage. |

A significant limitation of many this compound-based CL systems is their relatively low quantum yield. Consequently, a major research focus is the development of strategies to enhance the light output, thereby improving analytical sensitivity. These strategies can be broadly categorized into chemical enhancement and nanotechnology-based approaches .

Nanotechnology offers a powerful platform for CL enhancement. Immobilizing phthalazinedione derivatives onto the surface of nanomaterials, such as gold nanoparticles (AuNPs), graphene oxide, or quantum dots, can dramatically improve performance . This enhancement arises from several factors:

Catalytic Effects: Nanomaterials like AuNPs can exhibit peroxidase-like activity, efficiently catalyzing the decomposition of H₂O₂ and increasing the rate of luminol oxidation.

Localized Concentration: The high surface-area-to-volume ratio of nanoparticles allows for a high local concentration of both the CL reagent and the analyte, accelerating the reaction kinetics.

The following table summarizes and compares different strategies for enhancing chemiluminescence.

| Strategy | Example Enhancer/Material | Primary Mechanism of Action | Typical Outcome |

|---|---|---|---|

| Chemical Enhancement | p-Iodophenol | Acts as a radical transfer agent, enhancing the rate of oxidation of the phthalhydrazide dianion. | Increased signal intensity and prolonged emission duration. |

| Nanocatalysis | Gold Nanoparticles (AuNPs) | Exhibit intrinsic peroxidase-like activity, accelerating H₂O₂ decomposition and subsequent luminol oxidation. | Significant signal amplification and lower detection limits. |

| Energy Transfer (CRET) | Cadmium Selenide (CdSe) Quantum Dots | Non-radiative energy transfer from the excited phthalate to the quantum dot, followed by efficient fluorescence from the dot. | Increased quantum yield and red-shifted, tunable emission. |

| Surface Scaffolding | Graphene Oxide Sheets | Provides a large surface area for reagent immobilization and can facilitate electron transfer processes. | Enhanced reaction kinetics and improved signal stability. |

Scaffold in Medicinal Chemistry Research for Structure-Activity Relationship (SAR) Studies

The this compound ring system is a "privileged scaffold" in medicinal chemistry. Its rigid, planar, and chemically stable structure provides a robust framework for the systematic placement of functional groups to probe interactions with biological macromolecules . This makes it an exceptionally useful tool for conducting Structure-Activity Relationship (SAR) studies, which are fundamental to modern drug discovery and development [17, 30, 32, 33, 34]. It is important to note that the focus here is on its utility as a chemical scaffold for SAR exploration, excluding specific data on biological activity or clinical outcomes.

The phthalazinedione core is frequently employed in the rational design of enzyme inhibitors. Its structure can act as a bioisostere for endogenous ligands or cofactors, allowing it to fit within the active sites of specific enzymes . For instance, the phthalazinone moiety has been extensively used as a mimic for the nicotinamide (B372718) portion of the cofactor nicotinamide adenine (B156593) dinucleotide (NAD⁺). This makes it a valuable starting point for designing inhibitors of NAD⁺-dependent enzymes, such as poly(ADP-ribose) polymerase (PARP) .

In SAR studies, medicinal chemists systematically synthesize libraries of phthalazinedione derivatives by introducing substituents at various positions on the bicyclic ring system. Modifications can include:

Substitution on the Benzene Ring: Adding electron-donating or electron-withdrawing groups, halogens, or alkyl chains to probe for hydrophobic pockets, hydrogen bonding interactions, or steric constraints within the enzyme's binding site.

Substitution on the Hydrazide Nitrogen: Modifying the nitrogen atoms of the pyridazine (B1198779) ring to alter solubility, cell permeability, or to introduce vectors that target specific regions of the active site.

By correlating these structural modifications with changes in binding affinity (e.g., measured by Ki or IC₅₀ values), researchers can construct a detailed map of the enzyme's active site, guiding the design of more potent and selective inhibitors [28, 29].

In the process of lead discovery and optimization, the this compound scaffold serves as an excellent starting point or "lead structure" . Its favorable drug-like properties, including structural rigidity (which reduces the entropic penalty upon binding) and general metabolic stability, make it an attractive template for further chemical elaboration .

The development process involves iterative cycles of chemical synthesis and in vitro evaluation. Starting with a simple phthalazinedione "hit," chemists explore the chemical space around the scaffold to establish SAR trends . For example, a research program might investigate how the size and electronics of a substituent at the 4-position of the benzene ring influence target engagement. This systematic exploration allows for the rational optimization of a lead compound's properties, aiming to enhance its affinity and selectivity for the intended biological target while maintaining suitable physicochemical characteristics for further development [17, 32]. The phthalazinedione core provides the stable anchor around which these explorations are centered.

The table below illustrates a hypothetical SAR exploration for lead optimization using the phthalazinedione scaffold.

| Modification Site | Substituent Type | Rationale for Modification (SAR Question) | Potential Information Gained |

|---|---|---|---|

| Benzene Ring (C-6/C-7) | Small polar groups (-OH, -NH₂) | To probe for hydrogen bond donor/acceptor sites in the binding pocket. | Identifies key polar interactions for affinity. |

| Benzene Ring (C-5/C-8) | Bulky hydrophobic groups (e.g., -t-Butyl, -Phenyl) | To explore the presence and size of a hydrophobic pocket. | Determines steric tolerance and potential for lipophilic interactions. |

| Hydrazide Nitrogen (N-2) | Alkyl chains of varying length | To modulate solubility and explore vectors pointing out of the primary binding site. | Optimizes physicochemical properties and explores accessory binding regions. |

| Benzene Ring (C-5 to C-8) | Halogens (F, Cl, Br) | To alter electronic properties and introduce potential halogen bonding interactions. | Fine-tunes binding affinity and explores non-classical interactions. |

Molecular hybridization is a powerful strategy in medicinal chemistry that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. The goal is to design compounds that may interact with multiple targets or combine the favorable attributes of each constituent scaffold .

The this compound core is an ideal component for such hybrids due to its proven utility as a pharmacophore and its synthetic tractability. A notable example is the synthesis of phthalhydrazide-coumarin hybrids. Coumarin (B35378) is another privileged scaffold known for its broad range of biological properties and its own well-defined SAR. By linking the phthalhydrazide moiety to a coumarin ring system, typically via a flexible or rigid linker, chemists can generate novel chemical entities that occupy a larger chemical space. The synthetic design allows for the exploration of how the two scaffolds, when presented as a single molecule, interact with biological targets. SAR studies on these hybrids involve systematically varying the nature of the linker, the substitution patterns on both the phthalhydrazide and coumarin rings, and the relative orientation of the two scaffolds to understand the structural requirements for optimal target engagement .

Combinatorial Chemistry Applications for Molecular Diversity Generation

Combinatorial chemistry is a powerful strategy in modern drug discovery and materials science, enabling the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. wikipedia.orgfortunejournals.com This approach significantly accelerates the identification of new lead compounds by generating vast molecular diversity for high-throughput screening. ijpsr.com A key principle in combinatorial chemistry is the use of a central molecular framework, or "scaffold," which can be systematically decorated with a variety of chemical appendages to create a library of analogues. ijpsr.comnih.gov

The this compound core is an exemplary scaffold for combinatorial library synthesis due to its rigid bicyclic structure and the presence of two nitrogen atoms that can be readily functionalized. This allows for the introduction of diverse substituents, leading to the generation of extensive libraries of compounds with a wide range of physicochemical properties and potential biological activities. researchgate.nethilarispublisher.com The generation of molecular diversity from this scaffold is a focus of organic and medicinal chemistry research, often employing solid-phase or solution-phase synthesis techniques to build libraries of potential therapeutic agents. wikipedia.orgresearchgate.net

Research has demonstrated the utility of the this compound scaffold in creating diverse molecular libraries. One prominent strategy involves the chemoselective O-alkylation of a starting this compound derivative, followed by a series of coupling reactions to introduce diversity. For instance, a library of novel this compound-based derivatives was synthesized starting from 2-phenyl-2,3-dihydrophthalazine-1,4-dione. nih.gov The initial O-alkylation with ethyl chloroacetate, followed by hydrazinolysis, produced a key hydrazide intermediate. This intermediate served as a branching point for diversification. nih.gov

One diversification pathway involved the azide (B81097) coupling of the parent hydrazide with various amino acid esters to produce a series of dipeptide derivatives. nih.gov Another pathway involved the condensation of the hydrazide with a range of different aldehydes to form a library of Schiff's bases (hydrazones). nih.gov This approach allows for the systematic variation of the R group, leading to a large and diverse set of final compounds from a common intermediate.

| Parent Intermediate | Reaction Type | Reactant (Building Block) | Resulting Derivative Class |

|---|---|---|---|

| (4-Oxo-3-phenyl-3,4-dihydro-phthalazin-1-yloxy)-acetic acid hydrazide | Azide Coupling | Amino Acid Esters (e.g., Glycine, Alanine, Valine methyl esters) | Dipeptides |

| Condensation | Aldehydes (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde) | Schiff's Bases (Hydrazones) |

Another successful application of the this compound scaffold involves its hybridization with other biologically relevant motifs. For example, a series of phthalhydrazide-coumarin hybrids were synthesized. researchgate.net In this work, the phthalhydrazide (the common name for this compound) was reacted with various bromopropoxycoumarin derivatives. This strategy combines two privileged structures to generate novel chemical entities with potential for unique biological activities. researchgate.net The variation in the coumarin substitution pattern provided the desired molecular diversity.

Further diversification strategies include the synthesis of derivatives incorporating oxadiazole rings. hilarispublisher.com In one study, 2-(2-mercapto oxadiazole)phthalazin(2H, 3H)-1,4-dione was synthesized and subsequently alkylated with different alkyl chloroacetates to produce a library of ester derivatives. hilarispublisher.com This demonstrates how the scaffold can be built upon in multiple steps to achieve a high degree of molecular complexity and diversity.

| Scaffold/Starting Material | Key Reaction(s) | Source of Diversity | Resulting Library | Reference |

|---|---|---|---|---|

| 2-Phenyl-2,3-dihydrophthalazine-1,4-dione | O-alkylation, Hydrazinolysis, Azide Coupling, Condensation | Various amino acid esters and aldehydes | Dipeptide and hydrazone derivatives | nih.gov |

| Phthalhydrazide | N-alkylation | Various bromopropoxycoumarin derivatives | Phthalhydrazide-coumarin hybrids | researchgate.net |

| 2-Hydrazinocarbonylmethylphthalazine(2H,3H)-1,4-dione | Cyclization with CS2, Alkylation | Various alkyl chloroacetates | Oxadiazole-phthalazinedione ester derivatives | hilarispublisher.com |